molecular formula C21H16BrClN2O3S B298161 (5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one

Cat. No. B298161
M. Wt: 491.8 g/mol
InChI Key: NXPSVNMIXXWMPB-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazolone derivatives and has been found to exhibit potent biological activity against a range of diseases.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in cells. The compound has been shown to bind to DNA and inhibit its replication, which may contribute to its anti-cancer activity. Additionally, the compound has been shown to inhibit the activity of enzymes involved in inflammation, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one in lab experiments is its potent biological activity. The compound has been shown to exhibit activity against a range of diseases, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on (5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one. One direction is to investigate the compound's potential as a therapeutic agent for cancer, inflammation, and microbial infections. Another direction is to study the compound's mechanism of action in more detail to better understand how it exerts its biological activity. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.

Synthesis Methods

The synthesis of (5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one involves the reaction of 3-bromo-5-methoxy-4-prop-2-ynoxybenzaldehyde with 3-chloro-2-methylaniline in the presence of a thiazolone derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent biological activity against a range of diseases, including cancer, inflammation, and microbial infections. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.

properties

Molecular Formula

C21H16BrClN2O3S

Molecular Weight

491.8 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C21H16BrClN2O3S/c1-4-8-28-19-14(22)9-13(10-17(19)27-3)11-18-20(26)25-21(29-18)24-16-7-5-6-15(23)12(16)2/h1,5-7,9-11H,8H2,2-3H3,(H,24,25,26)/b18-11-

InChI Key

NXPSVNMIXXWMPB-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC#C)OC)/S2

SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=O)C(=CC3=CC(=C(C(=C3)Br)OCC#C)OC)S2

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=O)C(=CC3=CC(=C(C(=C3)Br)OCC#C)OC)S2

Origin of Product

United States

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